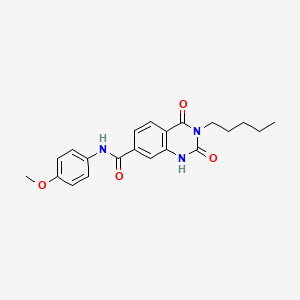

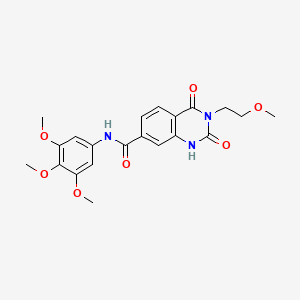

N-(4-methoxyphenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods (like DFT) are often used .Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes the conditions for each reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, refractive index, and specific rotation. Spectroscopic properties (IR, UV-Vis, NMR) are also often reported .科学研究应用

Perovskite Solar Cells (PSCs)

Perovskite materials, such as (FAPbI3)0.875(MAPbBr3)0.075(-CsPbI3)0.05(PbI2)0.03, are widely used as light absorbers in PSCs due to their excellent photoelectric properties. These properties include a high extinction coefficient, long charge-diffusion length, broad optical absorption, and stability . In PSC devices, hole-transport materials (HTMs) play a crucial role in extracting holes from perovskite to metal electrodes (e.g., Ag). The compound N-(4-methoxyphenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide (referred to as CP1) has been designed as an HTM. It exhibits better properties than the parent HTM (H101), including good stability, high hole mobility, and uniform smooth film morphology. As a result, CP1-based PSCs achieve a higher power conversion efficiency (PCE) of 15.91% compared to H101-based PSCs (14.78%) .

Pharmacological Activities

The compound 6-methoxy-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine (a derivative of the target compound) is known for its potent pharmacological activities. Benzothiazole derivatives, including this compound, serve as unique and versatile moieties for experimental drug design due to their significant pharmacological effects.

Organic Synthesis and Reaction Sequences

In organic chemistry, substituted N-phenylmaleimides (related to the target compound) have been synthesized efficiently for use in Diels–Alder reactions. Researchers have developed minimally hazardous, environmentally friendly, and energy-efficient sequential reaction sequences for this purpose .

作用机制

安全和危害

未来方向

属性

IUPAC Name |

N-(4-methoxyphenyl)-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O4/c1-3-4-5-12-24-20(26)17-11-6-14(13-18(17)23-21(24)27)19(25)22-15-7-9-16(28-2)10-8-15/h6-11,13H,3-5,12H2,1-2H3,(H,22,25)(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGYILSYWHMFKDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3=CC=C(C=C3)OC)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxyphenyl)-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(dimethylamino)ethyl]-3-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide hydrochloride](/img/structure/B6526133.png)

![N-(6-bromo-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-methoxynaphthalene-2-carboxamide hydrochloride](/img/structure/B6526146.png)

![N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]naphthalene-2-carboxamide hydrochloride](/img/structure/B6526147.png)

![N-[2-(diethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide hydrochloride](/img/structure/B6526148.png)

![N-[2-(dimethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide hydrochloride](/img/structure/B6526150.png)

![ethyl 6-ethyl-2-(2-phenylacetamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B6526162.png)

![N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]naphthalene-2-carboxamide hydrochloride](/img/structure/B6526164.png)

![7-{6-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxohexyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B6526195.png)

![1-[cyclohexyl(ethyl)amino]-3-(2,3-dihydro-1H-inden-5-yloxy)propan-2-ol hydrochloride](/img/structure/B6526217.png)

![1-[(2-fluorophenyl)methyl]-3-[(2-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6526218.png)